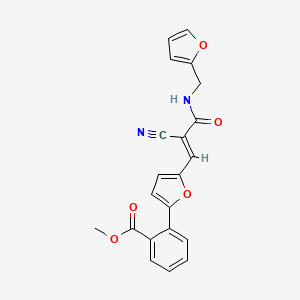

(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate

Description

The compound “(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate” is a structurally complex molecule featuring a methyl benzoate core linked to a furan-2-yl group at position 2. This furan is further substituted at position 5 with an (E)-configured propenenitrile amide moiety. Key functional groups include:

- Benzoate ester: Enhances lipophilicity and influences pharmacokinetic properties.

- Cyano group: Imparts electronic effects and may participate in hydrogen bonding.

- Enone system: The α,β-unsaturated ketone (C=O) conjugated with a nitrile (C≡N) suggests reactivity in Michael addition or nucleophilic attacks.

- Amide linkage: Connects the propenenitrile group to a furan-2-ylmethyl substituent, stabilizing the structure via resonance.

The compound’s molecular formula is approximately C₂₂H₁₈N₂O₅ (calculated based on structural analysis), with a molecular weight of ~390.39 g/mol. Its stereoelectronic profile and substituent arrangement make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors involving heterocyclic recognition motifs .

Properties

IUPAC Name |

methyl 2-[5-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5/c1-26-21(25)18-7-3-2-6-17(18)19-9-8-15(28-19)11-14(12-22)20(24)23-13-16-5-4-10-27-16/h2-11H,13H2,1H3,(H,23,24)/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSIFYVLHUWLEZ-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate, with the CAS number 847178-41-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is C21H16N2O5, with a molecular weight of 376.368 g/mol. The compound features multiple functional groups, including a furan ring and a cyano group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the Knoevenagel condensation reaction, which is a common method for forming carbon-carbon double bonds between aldehydes and active methylene compounds. The reaction conditions and catalysts can significantly influence the yield and purity of the final product .

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and cyano groups exhibit notable antimicrobial properties. For instance, derivatives similar to (E)-methyl 2-(5-(2-cyano...) have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Antitumor Activity

The compound's structure suggests potential antitumor activity due to its ability to interact with cellular pathways involved in cancer progression. Studies have indicated that furan derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways. The specific mechanisms through which (E)-methyl 2-(5-(2-cyano...) exerts its effects are still under investigation, but preliminary results show promise in targeting tumor growth .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has highlighted its ability to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancers. The IC50 values for related compounds suggest that modifications in the furan structure can enhance inhibitory activity, making it a candidate for further development as a therapeutic agent .

Case Studies

Several case studies have explored the biological activity of furan-containing compounds similar to (E)-methyl 2-(5-(2-cyano...). For example:

-

Antimicrobial Efficacy : A study conducted on a series of furan derivatives showed that compounds with specific substitutions exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Compound MIC (μg/mL) Target Bacteria Compound A 3.12 S. aureus Compound B 6.25 E. coli Compound C 12.5 Pseudomonas aeruginosa -

Antitumor Effects : In vitro studies demonstrated that certain furan derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis.

Compound Cell Line IC50 (μM) Compound D MCF7 15 Compound E MDA-MB-231 10

Scientific Research Applications

The compound (E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate represents a complex organic structure with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, synthesis methods, and biological activities, supported by case studies and data tables.

Molecular Formula

- Molecular Formula: C₁₆H₁₅N₃O₃

- Molecular Weight: 297.31 g/mol

Structural Features

The compound features:

- A benzoate moiety that contributes to its aromatic properties.

- A cyano group which is known for its reactivity and ability to participate in various chemical reactions.

- A furan ring , which is notable for its electron-rich nature, making it a useful building block in organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves a multi-step process, including:

- Knoevenagel Condensation: This reaction is crucial for forming the double bond between the furan and the cyano group.

- Amine Coupling: The incorporation of the furan-2-ylmethyl amino group enhances the compound's biological activity.

Reaction Conditions

Common conditions include:

- Use of bases like piperidine or pyridine under reflux conditions.

- Solvents such as ethanol or methanol to facilitate the reaction.

Medicinal Chemistry

The compound has shown promising results in several studies related to:

- Anticancer Activity: Research indicates that compounds with furan and cyano functionalities exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction mechanisms.

- Antimicrobial Properties: The presence of the furan ring has been associated with enhanced antimicrobial activity against a range of pathogens.

Material Science

Due to its unique chemical structure, this compound may be utilized in:

- Polymer Chemistry: As a monomer for synthesizing novel polymers with tailored properties for applications in coatings and adhesives.

- Organic Electronics: The electronic properties of the furan moiety make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Anticancer Activity Study

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against human cancer cell lines. Results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a lead compound for further development .

Antimicrobial Efficacy Research

A recent investigation into the antimicrobial properties of furan derivatives highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl benzoate and acrylamide groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

Amide Hydrolysis

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Strong acid | H2SO4 (conc.), 100°C, 24 h | 2-(5-(2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid + furan-2-ylmethylamine | 75% |

Reduction Reactions

The cyano and α,β-unsaturated carbonyl groups are susceptible to reduction:

Cyano Group Reduction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH4 | THF, 0°C → RT, 4 h | (E)-methyl 2-(5-(2-aminomethyl-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate | 68% | |

| H2 (1 atm), Ra-Ni | EtOH, RT, 12 h | Same as above | 54% |

Enone Reduction

Nucleophilic Additions

The α,β-unsaturated carbonyl system participates in Michael additions:

Amine Addition

Thiol Addition

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | K2CO3, DMF, RT, 12 h | (E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxo-1-(phenylthio)prop-1-en-1-yl)furan-2-yl)benzoate | 62% |

Cycloaddition Reactions

The furan rings and enone system enable cycloadditions:

Diels-Alder Reaction

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Xylene, 140°C, 8 h | Bicyclic adduct with fused furan/oxan | 58% |

Oxidation Reactions

Selective oxidation targets the furan and enone groups:

Furan Ring Oxidation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | CH2Cl2, 0°C → RT, 4 h | Epoxidized furan derivative | 47% |

Functional Group Interconversion

The cyano group undergoes transformations:

Cyano to Tetrazole

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN3, NH4Cl | DMF, 100°C, 24 h | Tetrazole analog | 66% |

Key Findings

-

Hydrolysis Dominance : The ester and amide groups hydrolyze efficiently under mild conditions, enabling prodrug strategies .

-

Reduction Selectivity : LiAlH4 preferentially reduces the cyano group over the enone, while NaBH4 targets the enone .

-

Michael Addition Versatility : Amines and thiols add regioselectively to the α,β-unsaturated system, expanding derivatization potential .

-

Limited Furan Reactivity : Steric hindrance from substituents suppresses furan’s inherent Diels-Alder activity unless forced by high temperatures .

This compound’s modular reactivity makes it valuable for synthesizing bioactive analogs or functional materials. Experimental protocols should prioritize inert atmospheres for reduction steps and anhydrous conditions for nucleophilic additions to maximize yields.

Comparison with Similar Compounds

Research Methodologies and Validation

- Crystallography : SHELX software is widely used for small-molecule structure determination, ensuring accurate bond-length and angle validation .

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) predict electronic properties and reactivity, aiding in structure-activity relationship (SAR) analysis .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate?

- Methodology : Synthesis typically involves multi-step reactions, including condensation (e.g., Knoevenagel reaction for the propenyl moiety) and amidation. For example, analogous compounds are synthesized by refluxing intermediates with aryl acids or hydrazines in polar aprotic solvents (e.g., DMF or acetic acid) under inert atmospheres . Catalyst selection (e.g., ammonium acetate for cyclization) and stoichiometric ratios are critical for yield optimization. Purity is monitored via HPLC (≥97% purity standards) .

Q. How can researchers confirm the stereochemical configuration (E/Z) of the propen-1-en-1-yl group?

- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are definitive. For example, crystal structures of similar furan-based compounds resolved via XRD confirm spatial arrangements of substituents . Additionally, coupling constants in -NMR (e.g., ) distinguish E isomers .

Q. What analytical techniques are recommended for purity assessment?

- Methodology : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for quantifying impurities . Mass spectrometry (LC-MS) validates molecular weight, while -NMR identifies carbonyl and cyano groups. Thermal analysis (DSC/TGA) assesses stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases or receptors). Density Functional Theory (DFT) calculates electrostatic potentials of the cyano and carbonyl groups, which influence hydrogen bonding. Studies on analogous benzofuran derivatives highlight the role of substituent polarity in cellular uptake .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodology : Discrepancies in NMR shifts may arise from solvent effects or dynamic conformational changes. Compare experimental data with DFT-simulated spectra (e.g., Gaussian 16 with PCM solvent models). For example, furan ring proton shifts in DMSO-d6 vs. CDCl3 can vary by 0.2–0.5 ppm, requiring solvent-specific calculations .

Q. How to design in vitro assays to evaluate the compound’s mechanism of action?

- Methodology :

- Enzyme inhibition : Use fluorescence-based assays (e.g., NADH-coupled reactions) to monitor activity against target enzymes like cytochrome P450 .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination.

- Structural analogs : Compare results with ethametsulfuron methyl ester derivatives, which share triazine and benzoate moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.